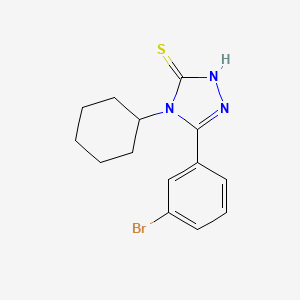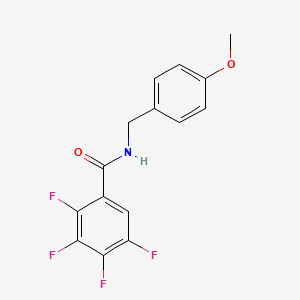![molecular formula C22H28N2O3 B5732193 3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)
3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, commonly known as IBMPBD, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. IBMPBD is a benzamide derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
IBMPBD has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, IBMPBD has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, IBMPBD has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, IBMPBD has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of IBMPBD is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. This receptor is an ionotropic receptor that is widely distributed in the brain and is involved in the regulation of neuronal excitability. IBMPBD is believed to enhance the activity of the GABAA receptor, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects
IBMPBD has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, antiproliferative effects on cancer cells, and neuroprotective effects. In animal models, IBMPBD has been shown to reduce anxiety-like behavior and improve depressive-like behavior. IBMPBD has also been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells. Additionally, IBMPBD has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
IBMPBD has several advantages for lab experiments, including its high purity and high yield synthesis method, its potential as a drug candidate for various diseases, and its ability to modulate the GABAA receptor. However, there are also limitations to using IBMPBD in lab experiments, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on IBMPBD, including further studies on its mechanism of action, its potential as a drug candidate for various diseases, and its potential for combination therapy with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration of IBMPBD for therapeutic use. Finally, more research is needed to explore the potential of IBMPBD as a tool for studying the GABAA receptor and its role in various physiological and pathological processes.
Conclusion
In conclusion, IBMPBD is a unique chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action and physiological effects have been studied extensively. IBMPBD has potential as a drug candidate for various diseases, and further research is needed to explore its full potential.
Méthodes De Synthèse
IBMPBD can be synthesized using a unique method that involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with isobutyl chloroformate in the presence of triethylamine. The resulting product is then reacted with 4-aminophenylboronic acid in the presence of palladium acetate and triphenylphosphine to yield IBMPBD. This method has been optimized to yield high purity and high yield of IBMPBD.
Propriétés
IUPAC Name |
3-(2-methylpropoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17(2)16-27-21-5-3-4-19(14-21)22(25)23-20-8-6-18(7-9-20)15-24-10-12-26-13-11-24/h3-9,14,17H,10-13,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQZPJUGCLDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)
![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)


![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)
![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
